molecular formula C7H12O2 B072266 3-Ethyl-2,4-pentanedione CAS No. 1540-34-7

3-Ethyl-2,4-pentanedione

Cat. No. B072266
CAS RN: 1540-34-7
M. Wt: 128.17 g/mol
InChI Key: GUARKOVVHJSMRW-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-pentanedione is a clear colorless to light yellow liquid . It has been used in the preparation of N,N,N,N-tetradentate macrocyclic ligand vanadyl 3-ethylacetylacetonate . Its effects in non-ketotic, streptozotocin-diabetic rats have been studied .


Synthesis Analysis

The synthesis of 3-Ethyl-2,4-pentanedione and its analogs is often straightforward due to the stability of the products and the ease with which the precursor enolates are generated under mild conditions . Most ketones have a high pKa, and thus require .


Molecular Structure Analysis

The molecular formula of 3-Ethyl-2,4-pentanedione is C7H12O2 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3 .


Chemical Reactions Analysis

Due to the acidity of α-hydrogens, many carbonyl containing compounds undergo a proton-transfer equilibrium called tautomerism . Tautomers are readily interconverted constitutional isomers, usually distinguished by a different location for an atom or a group .


Physical And Chemical Properties Analysis

3-Ethyl-2,4-pentanedione is a liquid with a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 80-81 °C/20 mmHg (lit.) and a density of 0.953 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Structure and Properties

“3-Ethyl-2,4-pentanedione” is a chemical compound with the formula C7H12O2 . It has a molecular weight of 128.1690 . The compound is also known by other names such as “3-Acetyl-2-pentanone”, “3-Ethylacetylacetone”, and "3-ethylpentane-2,4-dione" .

Preparation of N,N,N,N -Tetradentate Macrocyclic Ligand

“3-Ethyl-2,4-pentanedione” has been used in the preparation of N,N,N,N -tetradentate macrocyclic ligand . Macrocyclic ligands are large ring-shaped molecules that are used in various fields of chemistry due to their ability to selectively bind ions.

Study of Non-Ketotic, Streptozotocin-Diabetic Rats

The compound has also been used to study its effects in non-ketotic, streptozotocin-diabetic rats . In this context, it was used to prepare “vanadyl 3-ethylacetylacetonate”. This suggests potential applications in biological and medical research, particularly in the study of diabetes.

Safety And Hazards

3-Ethyl-2,4-pentanedione is classified as a highly flammable liquid and vapor . It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, not ingesting, and not smoking .

properties

IUPAC Name

3-ethylpentane-2,4-dione
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InChI

InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUARKOVVHJSMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30165510
Record name 3-Ethylpentane-2,4-dione
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Molecular Weight

128.17 g/mol
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Product Name

3-Ethyl-2,4-pentanedione

CAS RN

1540-34-7
Record name 3-Ethyl-2,4-pentanedione
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Record name 3-Ethylpentane-2,4-dione
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Record name 3-Ethyl-2,4-pentanedione
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Record name 3-Ethylpentane-2,4-dione
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Record name 3-ethylpentane-2,4-dione
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Synthesis routes and methods

Procedure details

To a three-neck flask in N2 atmosphere free of water and oxygen were successively added 0.066 mol potassium tert-butoxide and 150 mlTHF. Then to the resulting mixture was slowly added dropwise 0.06 mol acetylacetone with stirring while cooling the mixture with ice-bath. The reaction was allowed to continue at room temperature for 1 hour, then 0.07 mol iodoethane was added dropwise at room temperature. Next, the reaction was allowed to continue at room temperature for further 48 hours. After the reaction was finished, the solvent was removed by distillation. To the solid mixture was added saturated saline until the solid mixture was just completely dissolved. The solution was extracted with suitable amount of anhydrous ethyl ether for three times. The organic phase was combined and dried over anhydrous sodium sulfate. The solvent was removed to give 6.5 g product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and some spectroscopic data for 3-ethyl-2,4-pentanedione?

A1: 3-Ethyl-2,4-pentanedione has the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. [] While the provided research does not contain detailed spectroscopic data, it does note that 3-ethyl-2,4-pentanedione can be synthesized alongside other β-diketones through the acylation of 2-heptanone with acetic anhydride in the presence of a boron trifluoride-acetic acid complex. []

Q2: How does the structure of 3-ethyl-2,4-pentanedione relate to its ability to form metal complexes?

A2: 3-Ethyl-2,4-pentanedione, like other β-diketones, possesses a central methylene group flanked by two carbonyl groups. This configuration allows for the formation of stable metal chelates, where the β-diketone acts as a bidentate ligand. [] This chelating ability plays a significant role in the compound's reactivity and potential applications. []

Q3: Are there any known applications of 3-ethyl-2,4-pentanedione in materials science or as a synthetic intermediate?

A3: While the provided research doesn't directly explore these applications, 3-ethyl-2,4-pentanedione serves as a valuable precursor in organic synthesis. It can be used in the preparation of various heterocyclic compounds, such as pyrimidines, through reactions with compounds like O-methylisourea sulfate or S-methylisothiourea sulfate. [] Additionally, its ability to form stable metal complexes might be relevant in materials science, particularly in the development of catalysts or coordination compounds.

Q4: How does the presence of the ethyl group in 3-ethyl-2,4-pentanedione influence its reactivity compared to other β-diketones?

A4: The ethyl group in 3-ethyl-2,4-pentanedione introduces steric hindrance compared to less bulky β-diketones like 2,4-pentanedione. [] This steric effect can influence the compound's reactivity by affecting its ability to participate in certain reactions or form complexes with metal ions. For example, during the synthesis of pyrimidines, the presence of the ethyl group can lead to instability and subsequent elimination, forming 4,6-dimethyl-substituted pyrimidines instead. []

Q5: What are the products formed during the autoxidation of 3-ethyl-2,4-pentanedione?

A5: Research indicates that exposing 3-ethyl-2,4-pentanedione to air results in autoxidation, yielding acetic acid, 2,3-diketones, and 3-hydroxy-2-ketones as the primary products. [] This autoxidation process highlights the compound's susceptibility to oxidative degradation under ambient conditions.

Q6: Can 3-ethyl-2,4-pentanedione be utilized in the synthesis of titanocene complexes?

A6: Yes, 3-ethyl-2,4-pentanedione can react with titanocene, generated from the reaction of Cp2TiCl2 and 2n-BuLi, to form a titanocene(III) β-diketonate complex. [] This reaction demonstrates the ability of 3-ethyl-2,4-pentanedione to act as a ligand in organometallic complexes.

Q7: Is there any information about the stability of 3-ethyl-2,4-pentanedione under various conditions?

A7: While the provided research primarily focuses on synthesis and reactivity, it does indicate that 3-ethyl-2,4-pentanedione undergoes autoxidation in the presence of air, [] suggesting sensitivity to oxygen. This information highlights the importance of storage conditions and the potential need for stabilizing agents or formulations to prevent degradation.

Q8: Does the research mention any potential applications of 3-ethyl-2,4-pentanedione related to lanthanide elements?

A8: Although not directly related to 3-ethyl-2,4-pentanedione, the research explores the complexation of lanthanides with various dicarbonyl compounds, including structurally similar β-diketones like acetylacetone and 2,4-hexanedione. [] This information suggests that 3-ethyl-2,4-pentanedione, with its ability to chelate metal ions, might also possess potential applications in the complexation and utilization of lanthanide elements.

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